YYA-021

HIV entry inhibition CD4 mimetic cytotoxicity profiling

YYA-021 is the lead CD4-mimetic HIV entry inhibitor derived from NBD-556 SAR optimization, offering an 86% cytotoxicity reduction (CC₅₀=260 μM vs. 140 μM) while retaining antiviral potency. It demonstrates consistent broad-spectrum activity against R5-, X4-, and dual-tropic HIV-1 isolates (IC₅₀=8.4–51 μM), a critical advantage over NBD-556 that lacks activity against multiple R5 strains. With characterized IV pharmacokinetics in both rat and rhesus macaque models and documented synergy with anti-gp120 monoclonal antibodies, YYA-021 serves as an essential benchmark compound for antiviral SAR programs and preclinical combination studies. For R&D use only.

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
Cat. No. B1683535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYYA-021
SynonymsYYA-021;  YYA 021;  YYA021.
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C
InChIInChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23)
InChIKeyAYAGJQPDCPRMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YYA-021: A Small-Molecule CD4 Mimetic HIV Entry Inhibitor with Low Cytotoxicity


YYA-021 is a small-molecule CD4 mimetic that functions as an HIV-1 entry inhibitor by competitively blocking the interaction between the viral envelope glycoprotein gp120 and the host cell surface receptor CD4 [1]. It is the lead compound derived from structure-activity relationship (SAR) optimization of the original CD4 mimic NBD-556, with the specific goal of reducing cytotoxicity while maintaining antiviral potency [2]. YYA-021 is a preclinical-stage small-molecule agent with a molecular weight of 317.4 Da and the chemical formula C18H27N3O2, classified within the oxalamide-based CD4-mimetic chemical series .

Why Generic Substitution of YYA-021 with In-Class CD4 Mimetics Is Not Scientifically Justified


CD4 mimetic HIV entry inhibitors within the oxalamide chemical class exhibit substantial variability in cytotoxicity, antiviral potency across viral strains, and pharmacokinetic tissue distribution profiles that preclude interchangeable use. The original lead compound NBD-556, while possessing significant anti-HIV activity, demonstrates relatively high cytotoxicity (CC50 = 140 μM) that limits its translational utility [1]. Subsequent SAR optimization produced YYA-021 with markedly reduced cytotoxicity (CC50 = 260 μM), yet further optimization for hydrophilicity generated Compound 5 with different tissue distribution characteristics than YYA-021, demonstrating that even closely related structural analogs exhibit distinct pharmacological profiles that cannot be assumed equivalent [2]. The quantitative evidence below substantiates these critical differentiation points.

YYA-021 Product-Specific Quantitative Evidence: Differentiated Anti-HIV Activity, Cytotoxicity, and Pharmacokinetics


YYA-021 Exhibits Significantly Reduced Cytotoxicity Compared to the Prototype CD4 Mimetic NBD-556

YYA-021 was developed through SAR optimization specifically to address the cytotoxicity limitations of NBD-556. In PM1/CCR5 cell viability assays, YYA-021 demonstrates a CC50 of 260 μM, representing an 86% reduction in cytotoxic potency compared to NBD-556 (CC50 = 140 μM) [1]. This improvement was achieved while maintaining comparable anti-HIV potency against laboratory-adapted strains [2].

HIV entry inhibition CD4 mimetic cytotoxicity profiling

YYA-021 Demonstrates Broad-Spectrum Anti-HIV-1 Activity Across Laboratory and Clinical R5/X4 Isolates

YYA-021 inhibits infection of PM1/CCR5 cells by both laboratory-adapted and clinical HIV-1 isolates spanning R5-tropic, X4-tropic, and dual-tropic strains [1]. Against laboratory isolates IIIB (X4, Subtype B) and 89.6 (dual, Subtype B), YYA-021 shows IC50 values of 23 μM and 41 μM, respectively. Against clinical R5 isolates fTOI and KYAG (both Subtype B), IC50 values are 16 μM and 51 μM, respectively [1]. In TZM-bl cells, YYA-021 inhibits HIV-1 infection with an IC50 of 8.4 μM [2].

HIV-1 entry inhibitor broad-spectrum antiviral

YYA-021 Pharmacokinetics in Rats and Rhesus Macaques: Intravenous Half-Life and Tissue Distribution Profile

Intravenous administration of YYA-021 at 14 mg/kg in rats and 13.4 mg/kg in rhesus macaques revealed moderate blood half-lives and wide tissue distribution with relatively high distribution volumes [1]. Plasma concentrations of YYA-021 remained at micromolar levels several hours post-injection, suggesting sustained exposure suitable for combination studies with anti-gp120 monoclonal antibodies [1]. The high volume of distribution indicates extensive partitioning into tissues rather than confinement to plasma [2].

pharmacokinetics in vivo tissue distribution

YYA-021 Enhances Antibody-Mediated Neutralization of SHIV in a CD4-Mimic-Dependent Manner

In a rhesus macaque model infected with SHIV MNA (a simian-human immunodeficiency virus carrying the envelope from clade B clinical HIV-1 isolate MNA), immunoglobulin from plasma collected at 24 weeks post-infection was capable of neutralizing SHIV MNA only in the presence of YYA-021, not in its absence [1]. This demonstrates that YYA-021 can convert otherwise neutralization-resistant viral envelope protein into a conformation susceptible to antibody-mediated neutralization [1].

neutralization sensitivity SHIV antibody synergy

YYA-021 Belongs to the Small-Molecule CD4 Mimetic Class, Offering Distinct Advantages Over Protein-Based CD4 Mimetics in Experimental Applications

As a small-molecule CD4 mimetic (MW 317.4 Da), YYA-021 offers fundamentally different experimental properties compared to soluble CD4 (sCD4) protein-based inhibitors [1]. While sCD4 shows potent neutralization (IC50 = 0.26 μg/mL against HIV-1IIIB in PM1/CCR5 cells) [2], its protein nature imposes limitations including higher production costs, potential immunogenicity, and restricted tissue penetration . YYA-021 represents an optimized chemical probe with defined synthetic accessibility and batch-to-batch consistency characteristic of small molecules [1].

small-molecule inhibitor CD4 mimetic drug-like properties

YYA-021 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


SAR and Lead Optimization Studies of CD4 Mimetic HIV Entry Inhibitors

YYA-021 serves as a critical benchmark compound for structure-activity relationship (SAR) studies aimed at improving CD4 mimetic properties. As the lead compound derived from NBD-556 optimization, YYA-021 demonstrates a CC50 of 260 μM, representing an 86% reduction in cytotoxicity relative to NBD-556 (CC50 = 140 μM) [1]. Its PK profile—showing wide tissue distribution and relatively high distribution volumes in both rats and rhesus macaques—provides a defined baseline against which novel analogs can be evaluated for improved tissue distribution characteristics [2]. Subsequent optimization efforts produced Compound 5 with reduced tissue distribution compared to YYA-021, demonstrating that YYA-021 occupies a specific and well-characterized position within the CD4-mimetic optimization trajectory [3].

Antibody-Mediated Neutralization and HIV Envelope Conformation Studies

YYA-021 enables investigation of viral envelope protein conformational changes that affect susceptibility to neutralizing antibodies. In the SHIV MNA rhesus macaque model, plasma immunoglobulin collected at 24 weeks post-infection neutralized the virus only in the presence of YYA-021, with no neutralization observed in its absence [4]. This binary, CD4-mimic-dependent effect makes YYA-021 a valuable tool for studying the interplay between small-molecule-induced gp120 conformational changes and antibody recognition, as well as for developing combination therapeutic strategies that pair CD4 mimetics with broadly neutralizing antibodies [4].

Broad-Spectrum HIV-1 Entry Inhibition Screening Across Viral Tropisms

YYA-021 is suitable for antiviral screening programs requiring consistent activity across R5-tropic, X4-tropic, and dual-tropic HIV-1 isolates. It demonstrates inhibition against laboratory isolates IIIB (X4, IC50 = 23 μM) and 89.6 (dual, IC50 = 41 μM), as well as clinical R5 isolates fTOI (IC50 = 16 μM) and KYAG (IC50 = 51 μM) in PM1/CCR5 cells, plus TZM-bl cell infection with IC50 = 8.4 μM [1]. This broad-spectrum profile contrasts with NBD-556, which shows no detectable activity (>30 μM) against multiple R5 laboratory strains including BaL, SF162, JR-FL, and YU2 [5]. YYA-021 thus enables experiments requiring consistent gp120-CD4 interaction blockade regardless of viral strain tropism.

In Vivo Pharmacokinetic and Tissue Distribution Studies in Non-Human Primates

YYA-021 has established pharmacokinetic parameters following intravenous administration in both rats (14 mg/kg) and rhesus macaques (13.4 mg/kg), with documented moderate blood half-lives, wide tissue distribution, and micromolar plasma concentrations sustained several hours post-injection [2]. This characterized in vivo profile enables researchers to use YYA-021 in preclinical studies where defined PK parameters are essential for dose selection and scheduling, particularly for combination studies with anti-gp120 monoclonal antibodies as suggested by the sustained plasma exposure [2]. The availability of PK data across two species provides a translational foundation for experimental design in non-human primate models of HIV infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for YYA-021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.